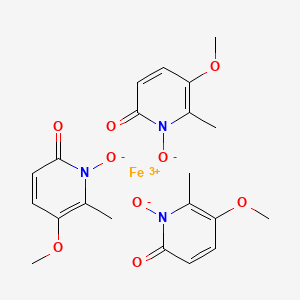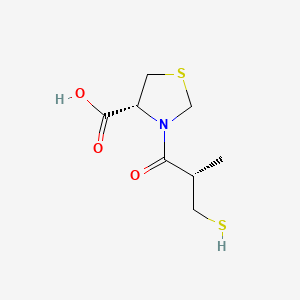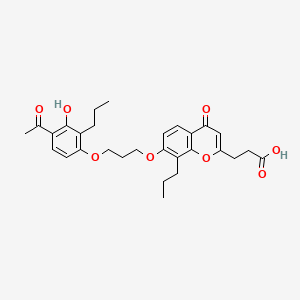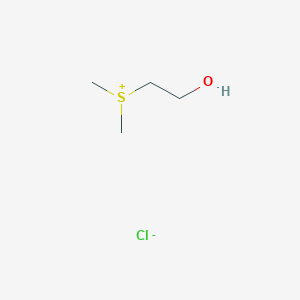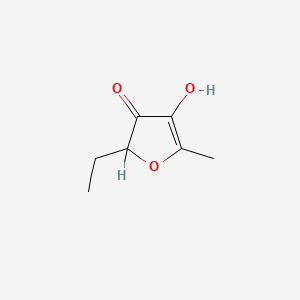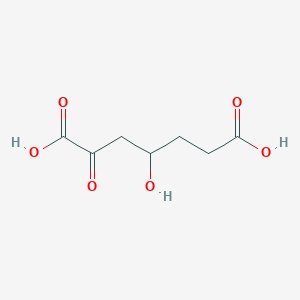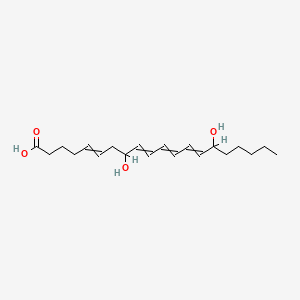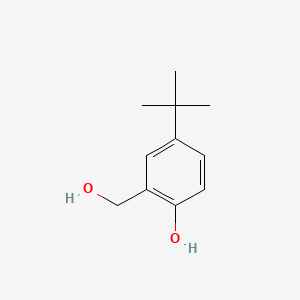
4-叔丁基-2-(羟甲基)苯酚
描述
4-Tert-butyl-2-(hydroxymethyl)phenol is a chemical compound with diverse applications in various fields. It is particularly notable for its role in synthesis and characterization of different complexes.
Synthesis Analysis
- The compound plays a crucial role in the formation of Ti complexes. When reacted with [TiO(acac)(2)] in protic solvents at elevated temperatures, it forms a dinuclear complex, whereas at room temperature or in aprotic solvents, a tetranuclear complex is formed (Glaser, Liratzis, Lügger, & Fröhlich, 2004).
- Similarly, when reacted with Fe-III ions in the presence of NaOH, it forms different iron complexes depending on the reaction conditions (Glaser, Lügger, & Hoffmann, 2004).
Molecular Structure Analysis
- The molecular structure of 2-hydroxymethyl-4-tert-butylphenol has been analyzed, showing that it crystallizes in the tetragonal system with specific cell parameters. Intramolecular interactions are primarily due to hydrogen bonds (Halit, Oehler, Perrin, Grabowski, & Stępień, 1987).
Chemical Reactions and Properties
- This compound is involved in various chemical reactions, like the transformation of 4-tert-butylphenol in ferrate (VI) oxidation process. The reaction pathways include hydroxylation, benzene-ring cleavage, and radical coupling reactions (Zheng, Wu, Qu, Albasher, Cao, Li, Alsultan, & Wang, 2020).
- It also shows reactions in the context of antioxidants and light stabilizers, undergoing hydrogen abstraction and forming various compounds depending on the reaction conditions (Carloni, Greci, Stipa, Rizzoli, Sgarabotto, & Ugozzoli, 1993).
科学研究应用
过敏性质: 4-叔丁基-2-(羟甲基)苯酚已被确认为标记笔中酚醛树脂的接触致敏原,导致一名患者出现急性接触性皮炎(Hagdrup et al., 1994)。
电化学应用: 这种化合物已在涉及席夫和曼尼希碱锌络合物的研究中使用,展示了这些络合物中的显著自旋相互作用和磁耦合,这可能对材料科学和分子电子学(Orio et al., 2010)产生影响。
催化和有机化学: 它已参与二铑催化的酚和苯胺氧化反应,表明其在先进有机合成技术(Ratnikov et al., 2011)中的作用。
药代动力学和药物代谢: 研究表明其在人类肝微粒体中对特罗地林的立体选择性羟基化中的相关性,这对理解药物代谢和药代动力学至关重要(Norén et al., 1989)。
无机化学和催化: 已探讨了其在合成和表征钛络合物中的应用,这可能在催化和材料科学中有应用(Glaser et al., 2004)。
配位化学: 它已用于合成新的氧代钒(V)络合物,这些络合物经过结构表征并使用DFT方法进行研究,突显了其在配位化学和催化中的潜力(Back et al., 2012)。
晶体学和结构化学: 与异丙基苯酚相比,对其结构的研究提供了有关分子相互作用和晶体学的见解(Halit et al., 1987)。
皮肤病学和过敏研究: 研究已经确定了对-叔丁基苯酚-甲醛树脂中的低分子量接触致敏原,暗示了其潜在的过敏作用(Zimerson et al., 2002)。
合成酚类抗氧化剂: 已研究了其在室内灰尘中的代谢物,突显了其在环境科学和公共卫生中的相关性(Wang et al., 2016)。
铁配合物在催化中的应用: 该化合物已用于合成和表征铁配合物,展示了其在无机和催化化学中的潜力(Glaser et al., 2004)。
属性
IUPAC Name |
4-tert-butyl-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-6,12-13H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCYCPJHEXJDAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216604 | |
| Record name | 2-Hydroxy-5-tert-butylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2-(hydroxymethyl)phenol | |
CAS RN |
6638-87-5 | |
| Record name | 2-Hydroxy-5-tert-butylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006638875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC48468 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-5-tert-butylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXY-5-TERT-BUTYLBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D5E8G29GI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[(4-Chlorophenyl)methoxy]imino}methyl)-6-hydroxybenzoic acid](/img/structure/B1202987.png)
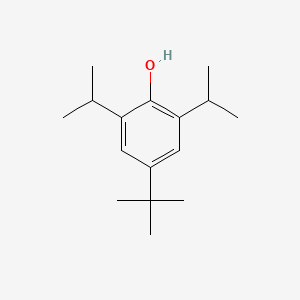
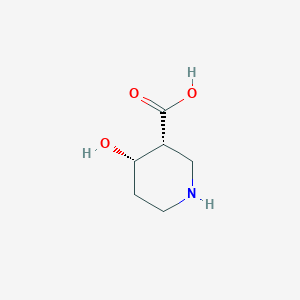
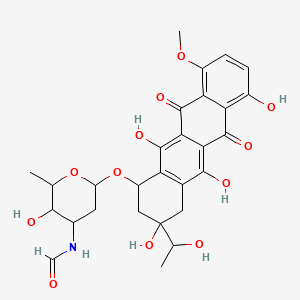
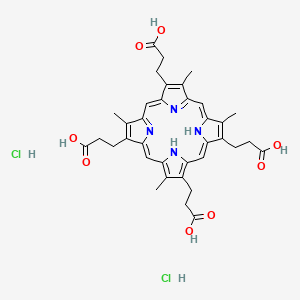
![N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-ethoxyphenyl)methyl]-20,20-diethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1202993.png)
